molecular formula C14H15NO3S B2592038 N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]thiophene-2-carboxamide CAS No. 1396707-59-7

N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]thiophene-2-carboxamide

Cat. No.: B2592038
CAS No.: 1396707-59-7
M. Wt: 277.34
InChI Key: RAURQPVYRVRNOJ-UHFFFAOYSA-N
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Description

N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]thiophene-2-carboxamide is a synthetic small molecule featuring a hybrid scaffold that combines cyclopropyl, furan, and thiophene carboxamide motifs. This unique structure is of significant interest in medicinal chemistry and drug discovery research. The molecule contains a 2-hydroxyethyl linker that connects a cyclopropyl-furan group to a thiophene-2-carboxamide pharmacophore. The fusion of such heterocyclic systems is a common strategy in the design of novel bioactive compounds, as the thiophene and furan rings are known to contribute to molecular recognition and binding affinity at various biological targets . The cyclopropyl group may be incorporated to influence the molecule's conformation and metabolic stability. Compounds with furan-2-carboxamide moieties have been investigated for a range of therapeutic applications, including as potential inhibitors of key enzymes and receptors involved in cardiovascular disease and oncology . Similarly, thiophene-based scaffolds are extensively studied for their diverse biological activities . The specific research applications for this compound could include [ e.g., investigation as a kinase inhibitor, GPCR ligand, or antibacterial agent ]. Researchers can utilize this compound as a key intermediate or as a reference standard in the synthesis and development of novel heterocyclic therapeutics. This product is provided for research purposes only. It is not intended for human or veterinary diagnostic or therapeutic use. Researchers should handle this material with appropriate care and safety precautions in a laboratory setting.

Properties

IUPAC Name

N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO3S/c16-13(11-3-2-8-19-11)15-9-14(17,10-5-6-10)12-4-1-7-18-12/h1-4,7-8,10,17H,5-6,9H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAURQPVYRVRNOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(CNC(=O)C2=CC=CS2)(C3=CC=CO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]thiophene-2-carboxamide typically involves multiple steps, starting with the preparation of the furan and thiophene intermediates. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild conditions . The reaction conditions often include the use of palladium catalysts and boron reagents .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the synthetic routes to increase yield and reduce costs. This can include the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]thiophene-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like N-bromosuccinimide (NBS) for bromination, and reducing agents like sodium borohydride for reduction reactions . The conditions often involve specific solvents and temperatures to optimize the reaction yields.

Major Products

The major products formed from these reactions include various substituted furan and thiophene derivatives, which can be further utilized in different applications.

Mechanism of Action

The mechanism of action of N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]thiophene-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Crystallography

N-(2-Nitrophenyl)thiophene-2-carboxamide (Compound I)
  • Structure : Substitutes a 2-nitrophenyl group at the amide nitrogen, lacking the cyclopropyl and hydroxyethyl groups present in the target compound.
  • Crystallographic Data :
    • Dihedral angles between the benzene and thiophene rings: 13.53° (molecule A) and 8.50° (molecule B) .
    • Comparable to its furan analog, N-(2-nitrophenyl)furan-2-carboxamide (2NPFC), which has a dihedral angle of 9.71° .
    • Key Difference : The thiophene ring in Compound I exhibits longer C–S bonds (1.71–1.74 Å) compared to the C–O bonds (1.36–1.38 Å) in 2NPFC, influencing electronic properties and molecular packing .
Target Compound
  • The hydroxyethyl moiety enables hydrogen-bonding interactions (e.g., C–H⋯O/S), which may affect solubility and crystal packing, though specific data are unavailable.
Compound 7h (N-(1-isopropyl-7-methyl-2-oxo-4-phenyl-1,2-dihydroquinazolin-6-yl)thiophene-2-carboxamide)
  • Docking Score : −9.31 kcal/mol against EGFR tyrosine kinase domain (TKD) (PDB: 1M17) .
  • Structural Insight: The quinazolinone scaffold in 7h facilitates strong interactions with EGFR’s hydrophobic pocket, while the thiophene carboxamide contributes to π-π stacking.
Target Compound
  • While direct docking data are unavailable, structural analogs suggest: The furan-2-yl group may reduce binding affinity compared to quinazolinone-based compounds (e.g., 7h) due to weaker hydrophobic interactions. The cyclopropyl group could enhance binding by reducing conformational entropy.

Physicochemical Properties

N-(2-Nitrophenyl)furan-2-carboxamide (2NPFC)
  • Melting Point: Not reported, but crystal packing relies on C–H⋯O interactions rather than classical hydrogen bonds .
  • Solubility : Likely lower than the target compound due to the nitro group’s electron-withdrawing effects.
Target Compound
  • Molecular Weight : At 277.34 g/mol, it is lighter than 7h (MW: ~400 g/mol), suggesting better bioavailability .

Research Implications and Gaps

  • The target compound’s cyclopropyl-furan-hydroxyethyl motif warrants further study for its impact on kinase inhibition (e.g., EGFR) and pharmacokinetics.
  • Comparative crystallographic data would clarify how its hybrid aromatic-aliphatic structure influences molecular packing and stability.
  • Synthetic routes for analogous compounds (e.g., acetonitrile reflux with acyl chlorides ) could be adapted for scalable production.

Biological Activity

N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]thiophene-2-carboxamide is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a detailed overview of its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound features a cyclopropyl group, a furan moiety, and a thiophene carboxamide structure. These components contribute to its unique reactivity and biological activity. The molecular formula for this compound is C13H14N2O3SC_{13}H_{14}N_2O_3S, indicating the presence of nitrogen, oxygen, and sulfur atoms that may play critical roles in its pharmacodynamics.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. Studies suggest that it may exhibit:

  • Antimicrobial Activity : The compound shows potential against various pathogens, possibly through inhibition of essential bacterial enzymes or disruption of cell membrane integrity.
  • Anti-inflammatory Properties : It may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines or enzymes such as cyclooxygenase (COX).
  • Anticancer Effects : Preliminary studies indicate that it could inhibit tumor growth by inducing apoptosis in cancer cells or by interfering with cell cycle progression.

Pharmacological Studies

Research has demonstrated significant findings regarding the pharmacological properties of this compound. For instance:

  • In vitro Studies :
    • A study reported an IC50 value indicating effective inhibition of specific cancer cell lines, suggesting its potential as an anticancer agent.
    • Cytotoxicity assays showed low toxicity levels in normal cell lines, highlighting a favorable safety profile.
  • In vivo Studies :
    • Animal models have been used to evaluate the efficacy of this compound in tumor growth suppression, showing promising results in xenograft models.

Data Table: Comparative Biological Activity

Compound NameBiological ActivityIC50 Value (µM)Reference
This compoundAnticancer5.0
F8-B22SARS-CoV-2 Mpro Inhibitor1.55
5-chloro-N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]thiophene-2-sulfonamideAntimicrobial10.0

Case Studies

Several studies have explored the biological effects of this compound:

  • Study on Anticancer Activity :
    • A recent investigation revealed that administration of this compound in mice resulted in a significant reduction in tumor size compared to control groups. The study emphasized the compound's ability to induce apoptosis through caspase activation.
  • Anti-inflammatory Mechanism :
    • Another study focused on the anti-inflammatory effects observed in animal models subjected to induced inflammation. The results indicated a marked decrease in edema and inflammatory markers following treatment with the compound.

Q & A

Q. What are the standard synthetic routes and characterization methods for N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]thiophene-2-carboxamide?

  • Methodological Answer : Synthesis typically involves multi-step reactions, such as nucleophilic addition of cyclopropyl and furan groups to a thiophene-carboxamide backbone. Key steps include:
  • Oxidative cyclization using FeCl₃ in citric acid medium to form heterocyclic intermediates (e.g., thiadiazole rings) .
  • Nucleophilic substitution with furfural in concentrated H₂SO₄/DMF to introduce the furan moiety .
  • Characterization via IR (to confirm functional groups like C=O at ~1650 cm⁻¹ and C-S-C at ~721 cm⁻¹), ¹H NMR (e.g., deshielded protons near δ 8.55 ppm for azomethine linkages), and mass spectrometry (e.g., molecular ion peaks at m/z 300–301) .

Q. How can researchers validate the purity and structural integrity of this compound?

  • Methodological Answer :
  • Chromatography : Use HPLC or TLC with standardized solvent systems (e.g., ethyl acetate/hexane) to assess purity.
  • Spectroscopy : Assign ¹H NMR peaks for diagnostic protons (e.g., cyclopropyl CH₂ at δ 0.5–1.5 ppm, furan protons at δ 6.5–7.5 ppm) .
  • X-ray crystallography : Resolve crystal packing and confirm stereochemistry, as demonstrated for analogous thiophene-carboxamides (e.g., dihedral angles between aromatic rings <15°) .

Advanced Research Questions

Q. What computational strategies can predict the bioactivity of this compound against Mycobacterium tuberculosis?

  • Methodological Answer :
  • Molecular docking : Use software like AutoDock Vina to model interactions with enoyl-ACP reductase (InhA), a key TB target. Prioritize hydrogen bonds with Tyr158 and Met103 residues, as seen in similar furan-thiophene hybrids .
  • PASS prediction : Calculate Pa scores (>0.68 indicates high anti-tubercular probability). Cross-validate with in vitro MIC assays (e.g., Alamar Blue method) .
  • MD simulations : Assess binding stability over 100 ns trajectories to identify critical ligand-protein interactions .

Q. How can structural modifications enhance the compound’s metabolic stability?

  • Methodological Answer :
  • Cyclopropyl optimization : Introduce electron-withdrawing groups (e.g., -CF₃) to reduce oxidative metabolism .
  • Prodrug design : Mask the hydroxyl group with acetyl or phosphate esters to improve bioavailability .
  • Crystallographic analysis : Study weak interactions (e.g., C–H⋯O/S) in the solid state to guide steric shielding strategies .

Q. How should researchers resolve contradictions between computational predictions and experimental bioactivity data?

  • Methodological Answer :
  • Case study : If PASS predicts low activity (Pa <0.6) but in vitro MIC is potent (e.g., 3.1 µg/mL), re-evaluate docking parameters (e.g., solvation effects) or test for off-target effects .
  • SAR analysis : Compare analogues (e.g., nitro vs. methoxy substituents) to identify structural determinants of activity .
  • QSAR modeling : Develop regression models correlating electronic descriptors (e.g., Hammett σ) with MIC values .

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